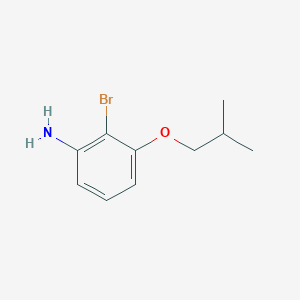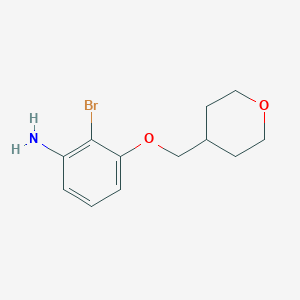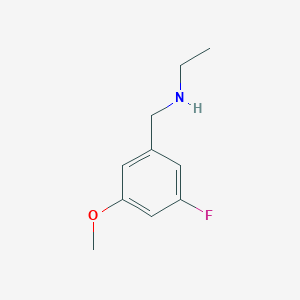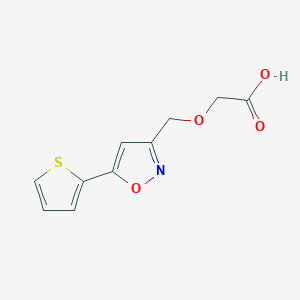
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is a compound that features a thiophene ring fused with an isoxazole ring, connected to an acetic acid moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Isoxazole Ring: Isoxazole rings can be synthesized via cyclization reactions involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Linking the Rings: The thiophene and isoxazole rings are then linked through a methoxy group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines.
Scientific Research Applications
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Isoxazole Derivatives: Compounds such as EPAC antagonists, which have been studied for their biological activities.
Uniqueness
2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is unique due to its combined thiophene and isoxazole structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in compounds containing only one of these rings.
Properties
IUPAC Name |
2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-10(13)6-14-5-7-4-8(15-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOBQUKTOXLEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate](/img/structure/B7976535.png)
![tert-butyl N-[2-(2-cyano-3-fluoroanilino)ethyl]carbamate](/img/structure/B7976549.png)
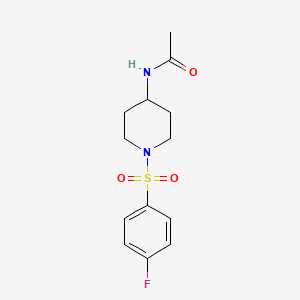
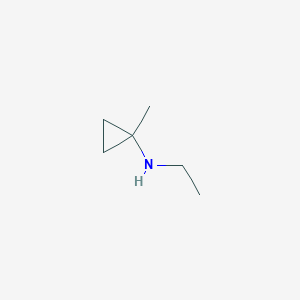
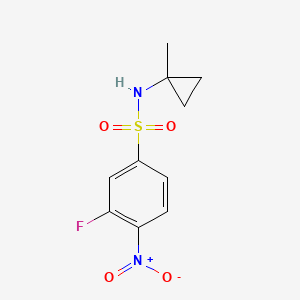
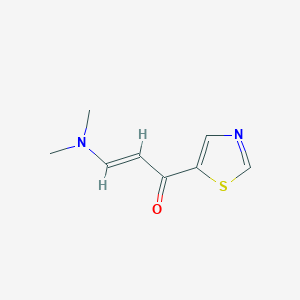
![6-[4-(Trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B7976580.png)
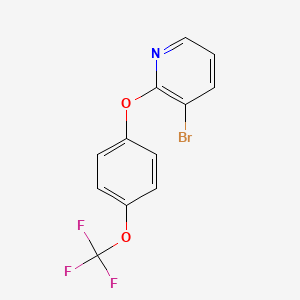
![4-[2-(Trifluoromethoxy)phenoxy]butane-1-thiol](/img/structure/B7976589.png)
![4-[4-(Trifluoromethoxy)phenoxy]butane-1-thiol](/img/structure/B7976592.png)
![6-[4-(Trifluoromethoxy)phenoxy]hexane-1-thiol](/img/structure/B7976599.png)
